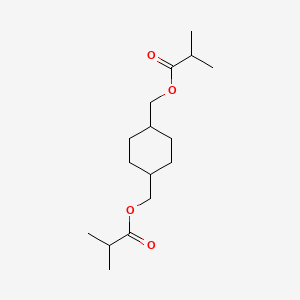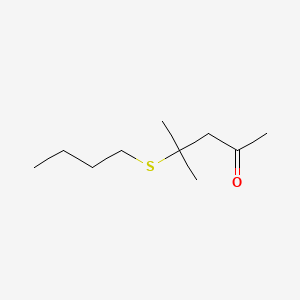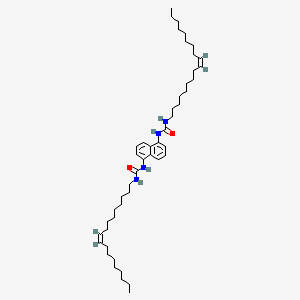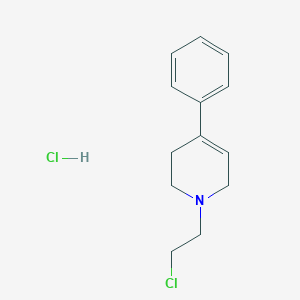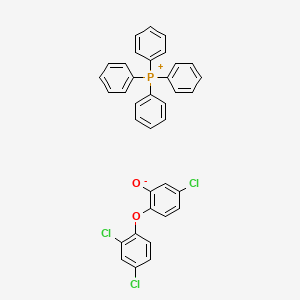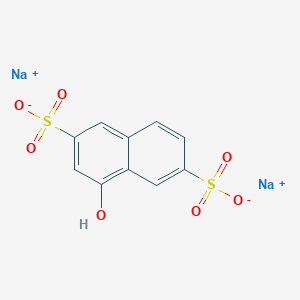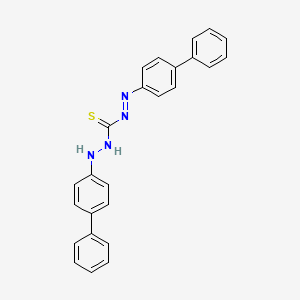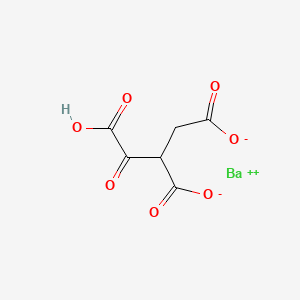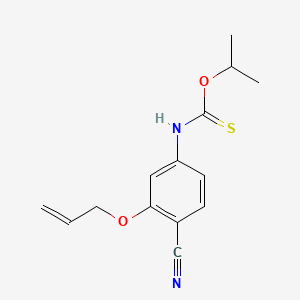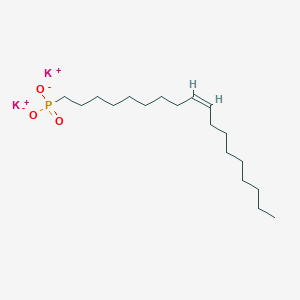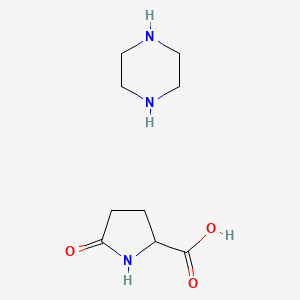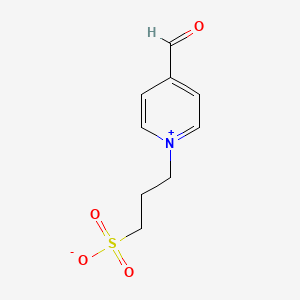
Decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol is a chemical compound with the molecular formula C15H24O and a molecular weight of 220.35046 g/mol . This compound is known for its unique structure, which includes a tricyclic framework with an isopropenyl group and a methanol group attached to it .
Preparation Methods
The synthesis of decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol typically involves multiple steps, starting from simpler organic compounds. The synthetic routes often include cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the isopropenyl and methanol groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
Decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for treating various diseases.
Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties
Mechanism of Action
The mechanism of action of decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol can be compared with similar compounds such as:
Decahydro-2-isopropenyl-4,7-methanoazulene: Lacks the methanol group, which may affect its reactivity and biological activity.
Decahydro-4,7-methanoazulene-8-methanol: Lacks the isopropenyl group, which may influence its chemical properties and applications.
2-isopropenyl-4,7-methanoazulene-8-methanol: Lacks the decahydro framework, which could impact its stability and overall structure
Properties
CAS No. |
95008-96-1 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(4-prop-1-en-2-yl-7-tricyclo[6.2.1.02,6]undecanyl)methanol |
InChI |
InChI=1S/C15H24O/c1-9(2)12-6-13-10-3-4-11(5-10)15(8-16)14(13)7-12/h10-16H,1,3-8H2,2H3 |
InChI Key |
NNUOJGRBGBIPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC2C3CCC(C3)C(C2C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


